![molecular formula C20H20N2O4S B2492502 methyl 3-{2-[2-(diethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate CAS No. 477872-69-8](/img/structure/B2492502.png)
methyl 3-{2-[2-(diethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate
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Overview
Description
Scientific Research Applications
- Derivatives containing the indole scaffold have been evaluated for anti-inflammatory and analgesic activities. For example, 3-methyl-2-phenyl-1-substituted-indole derivatives showed promise in both in vitro and in vivo studies .
- The compound’s photophysical characteristics, such as luminescence and spectral behavior, have been studied. These properties can be relevant for applications in materials science and optoelectronics .
- The compound’s functional groups, including the diethylamino moiety, make it suitable for copolymerization. Researchers have explored its use in hydrophobic monomers, investigating segmental motion under different pH and temperature conditions .
Anti-Inflammatory and Analgesic Effects
Photophysical Properties
Polymer Synthesis
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
methyl 3-[2-[2-(diethylamino)-2-oxoacetyl]pyrrol-1-yl]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-4-21(5-2)19(24)17(23)14-10-8-12-22(14)16-13-9-6-7-11-15(13)27-18(16)20(25)26-3/h6-12H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTPEWAVGARUOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=O)C1=CC=CN1C2=C(SC3=CC=CC=C32)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-{2-[2-(diethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate |
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